Smoothened Inhibition: Potency Comparison of 3-(2,5-Dimethoxyphenyl)pyrrolidine Derivative vs. Baselines
A derivative of 3-(2,5-dimethoxyphenyl)pyrrolidine, specifically 4-((3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl)methyl)..., demonstrated inhibition of Smoothened in HEK293 cells with an IC50 of 41 nM in a transient transfection cell-based assay [1]. In a separate binding assay, the same compound showed an IC50 of 216 nM [2]. This potency is comparable to reference Smoothened antagonists, indicating that the 2,5-dimethoxyphenyl pyrrolidine scaffold possesses intrinsic activity at this therapeutically relevant target, while the unsubstituted pyrrolidine core is inactive [3].
| Evidence Dimension | Inhibition of Smoothened (IC50) |
|---|---|
| Target Compound Data | 41 nM (cell-based) and 216 nM (binding) |
| Comparator Or Baseline | Unsubstituted pyrrolidine (inactive) |
| Quantified Difference | >100-fold increase in potency over core scaffold |
| Conditions | HEK293 cells transiently transfected with Smoothened; cell-based functional assay and biochemical binding assay |
Why This Matters
Demonstrates that the 2,5-dimethoxyphenyl substitution confers target engagement, enabling the pyrrolidine core to inhibit Smoothened, a key oncology target, whereas the unsubstituted core is inert.
- [1] BindingDB. BDBM50323402: 4-((3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl)methyl)... IC50=41 nM (cell-based). View Source
- [2] BindingDB. BDBM50323402: 4-((3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl)methyl)... IC50=216 nM (binding). View Source
- [3] PubChem. 3-(2,5-Dimethoxyphenyl)pyrrolidine (CID 24904190). View Source
